molecular formula C13H8N4O3S B5740695 N-(2,1,3-benzothiadiazol-4-yl)-3-nitrobenzamide

N-(2,1,3-benzothiadiazol-4-yl)-3-nitrobenzamide

Cat. No.: B5740695
M. Wt: 300.29 g/mol
InChI Key: GVJVOYBONORRBS-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)-3-nitrobenzamide is a chemical compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including optoelectronics, photodynamic therapy, and as building blocks for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-3-nitrobenzamide typically involves the reaction of 2,1,3-benzothiadiazole with 3-nitrobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed

    Reduction: The major product is N-(2,1,3-benzothiadiazol-4-yl)-3-aminobenzamide.

    Substitution: The products vary depending on the nucleophile used but generally result in the replacement of the nitro group with the nucleophile.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-3-nitrobenzamide depends on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,1,3-benzothiadiazol-4-yl)-3-nitrobenzamide is unique due to its specific combination of a benzothiadiazole core with a nitrobenzamide group, which imparts distinct photophysical properties and reactivity. This makes it particularly useful in applications requiring precise control over electronic and photonic properties.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O3S/c18-13(8-3-1-4-9(7-8)17(19)20)14-10-5-2-6-11-12(10)16-21-15-11/h1-7H,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJVOYBONORRBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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